![molecular formula C6H10FN B3108531 6-Fluoro-2-azabicyclo[2.2.1]heptane CAS No. 1664383-82-7](/img/structure/B3108531.png)
6-Fluoro-2-azabicyclo[2.2.1]heptane
Overview
Description
6-Fluoro-2-azabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C6H10FN . It contains a total of 19 bonds, including 9 non-H bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives has been reported in several studies. For instance, a synthetic intermediate containing the core of longeracemine, a member of the Daphniphyllum family of alkaloids, has been efficiently prepared by employing a stereoselective SmI2-mediated cascade reaction . Another study describes a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a starting material for the in-development tuberculosis treatment TBI-223 .Molecular Structure Analysis
The molecular structure of this compound consists of 18 atoms, including 10 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 1 Fluorine atom .Scientific Research Applications
PET Imaging and Radioligands
6-Fluoro-2-azabicyclo[2.2.1]heptane compounds have been developed as radioligands with optimized brain kinetics for Positron Emission Tomography (PET) imaging of nicotinic acetylcholine receptors (nAChR). Gao et al. (2008) explored various isomers for this purpose, finding that the isomer with lower binding affinity exhibited optimal brain kinetics, suggesting its potential as a superior replacement for existing nAChR PET radioligands (Gao et al., 2008). Similarly, Horti et al. (1996) accomplished the synthesis of a radiotracer for studying nicotinic acetylcholine receptors, highlighting its potential in neurological research (Horti et al., 1996).
Synthesis and Structural Studies
Portoghese and Sepp (1973) described a facile route to synthesize 6-substituted 2-azabicyclo[2.2.1]heptanes. This synthesis process is crucial for developing compounds with potential therapeutic applications (Portoghese & Sepp, 1973). In addition, Molchanov et al. (2002) conducted a study involving the reaction of substituted 6,8-dioxo-2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates with N-fluoropyridinium tetrafluoroborate, contributing to the understanding of the chemical properties and reactions of related compounds (Molchanov et al., 2002).
properties
IUPAC Name |
6-fluoro-2-azabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-1-4-2-6(5)8-3-4/h4-6,8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNDDDROHWBTLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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